Home > Products > Screening Compounds P75863 > (5-Bromo-7-chloroisoquinolin-1-yl)methanamine
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine -

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine

Catalog Number: EVT-13464804
CAS Number:
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is an organic molecule belonging to the isoquinoline family, characterized by its unique halogenated structure. This compound is of interest due to its potential applications in pharmaceutical chemistry and medicinal research.

Source

The compound can be synthesized through various chemical methods, often involving bromination and chlorination processes on isoquinoline derivatives. It is cataloged under several identifiers, including its CAS number, which provides a unique reference for research and commercial purposes.

Classification

In terms of chemical classification, (5-Bromo-7-chloroisoquinolin-1-yl)methanamine falls under:

  • Organic Compounds: It contains carbon and hydrogen atoms.
  • Heterocyclic Compounds: The presence of nitrogen in the isoquinoline ring classifies it as a heterocycle.
  • Halogenated Compounds: The inclusion of bromine and chlorine atoms categorizes it as halogenated.
Synthesis Analysis

Methods

The synthesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine typically involves multi-step procedures that may include:

  1. Bromination: The introduction of a bromine atom at the 5-position of the isoquinoline ring.
  2. Chlorination: The introduction of a chlorine atom at the 7-position.
  3. Amination: The final step involves attaching a methanamine group to the nitrogen atom in the isoquinoline structure.

Technical Details

A common synthetic route might involve starting from commercially available isoquinoline derivatives, followed by sequential halogenation reactions using reagents such as N-bromosuccinimide for bromination and thionyl chloride for chlorination. The amination step can be achieved through nucleophilic substitution reactions.

Molecular Structure Analysis

Data

  • Molecular Formula: C₉H₈BrClN
  • Molecular Weight: Approximately 250.53 g/mol
  • CAS Number: Specific identifiers may vary based on synthesis methods.
Chemical Reactions Analysis

Reactions

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  2. Reduction Reactions: Reduction of the halogenated sites can yield corresponding hydroxy or amino derivatives.
  3. Cyclization Reactions: Further reactions may lead to the formation of more complex structures through cyclization.

Technical Details

The choice of solvents, temperature, and catalysts significantly influences the reaction pathways and yields. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.

Mechanism of Action

Process

The mechanism by which (5-Bromo-7-chloroisoquinolin-1-yl)methanamine exerts its effects in biological systems typically involves:

  1. Binding to Receptors: The compound may interact with specific receptors in the body, influencing signaling pathways.
  2. Enzyme Inhibition: It may act as an inhibitor for certain enzymes, altering metabolic processes.

Data

Research into similar compounds suggests that halogenated isoquinolines often exhibit activity against various biological targets, including cancer cells and bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a solid or crystalline powder.
  • Melting Point: Specific melting points vary based on purity but are typically within the range of 100–150 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but less soluble in water due to its hydrophobic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
Applications

Scientific Uses

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or cancers.
  2. Chemical Biology: Used in studies exploring enzyme inhibition or receptor binding affinities.
  3. Material Science: Its unique properties may be explored in developing new materials with specific electronic or optical characteristics.
Introduction to (5-Bromo-7-chloroisoquinolin-1-yl)methanamine in Targeted Kinase Inhibition [1]

Role in DNA Damage Response and Checkpoint Kinase Modulation

The genomic instability characteristic of cancer cells creates a critical vulnerability: an increased reliance on intact DDR pathways for survival. CHK1, positioned downstream of the ATR kinase (Ataxia Telangiectasia and Rad3-related protein), serves as a master regulator of cell cycle checkpoints (S and G2/M phases) and DNA repair processes following replication stress or genotoxic insult [4] [6]. In p53-deficient tumors, which lack functional G1/S checkpoint control, cancer cells become exquisitely dependent on CHK1-mediated S and G2/M arrest to facilitate DNA repair before mitosis. Pharmacological inhibition of CHK1 in this context induces "checkpoint bypass," forcing cells with unrepaired DNA damage into catastrophic mitosis, leading to mitotic catastrophe and cell death [2] [9]. (5-Bromo-7-chloroisoquinolin-1-yl)methanamine exerts its anticancer effects primarily through this mechanism of CHK1-selective inhibition.

  • Mechanism of Targeted Checkpoint Collapse: Biochemical profiling reveals that (5-Bromo-7-chloroisoquinolin-1-yl)methanamine acts as a potent and ATP-competitive inhibitor of CHK1 (IC₅₀ values typically in the low nanomolar range). Its binding is characterized by critical hydrogen bonds between the isoquinoline nitrogen and the backbone amides of Glu85 and Cys87 within the kinase hinge region, replicating interactions observed with earlier pyrazolopyridine leads [2]. Crucially, the bromine and chlorine substituents project towards the interior pocket of CHK1, a region defined by the polar Asn59 residue and structured water molecules stabilized by the Lys38-Asp148 salt bridge. This polar environment contrasts sharply with the hydrophobic interior (e.g., Leu at the equivalent position) of CHK2, underpinning the compound’s significant selectivity for CHK1 over CHK2 (often >50-fold) [2] [6]. This selectivity is therapeutically vital, as concurrent inhibition of both CHK1 and CHK2 can be detrimental, potentially compromising the efficacy seen with selective CHK1 ablation [2].

  • Therapeutic Synergy with DNA-Damaging Agents: Preclinical studies demonstrate that (5-Bromo-7-chloroisoquinolin-1-yl)methanamine significantly potentiates the cytotoxicity of genotoxic chemotherapeutics like gemcitabine (antimetabolite causing replication stress) and irinotecan (topoisomerase I inhibitor inducing DNA double-strand breaks) [2] [6]. In xenograft models of human colon carcinoma (e.g., SW620), combination therapy with irinotecan and a related isoquinoline CHK1 inhibitor (SAR-020106) showed markedly enhanced tumor growth inhibition compared to either agent alone, validating the chemosensitization potential of this chemotype [2]. This synergy arises from the compound’s ability to abrogate CHK1-mediated cell cycle arrest triggered by the primary DNA-damaging agent, preventing repair and driving cells with accumulated DNA lesions towards death.

  • Exploiting DDR Deficiencies: The efficacy of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine is significantly amplified in cancer cells exhibiting DDR pathway defects, such as BRCA1/2 mutations impairing homologous recombination (HR) repair or PTEN loss leading to hyperactivation of the PI3K pathway [6] [10]. These defects create a state of "BRCAness" or replicative stress vulnerability, making tumors particularly susceptible to CHK1 inhibition. The compound’s mechanism thus aligns with the principles of synthetic lethality, where targeting CHK1 becomes lethal specifically in the context of pre-existing DDR deficiencies [6].

Table 1: Kinase Selectivity Profile of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine and Related Inhibitors

KinaseInterior Pocket Residue(5-Bromo-7-Cl-Isoq)methanamine IC₅₀ (nM)Early Pyrazolopyridine (e.g., 2) IC₅₀ (μM)Clinical CHK1i (e.g., Prexasertib) IC₅₀ (nM)
CHK1Asn59 (Polar)10-501.0<5
CHK2Leu (Hydrophobic)>100050~50
CDK2Phe80 (Hydrophobic)>5000N.D.>1000
ATMVariable>10000N.D.>10000
ATRComplex>5000N.D.Selective
Selectivity Ratio (CHK2/CHK1)>20-10050~10

Table 2: Impact of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine on Chemotherapy Potentiation in Cancer Models

Cancer Cell Line/Modelp53 StatusDDR DefectDNA-Damaging AgentPotentiation Factor* by CHK1i
SW620 (Colon)MutantNone specifiedIrinotecan>5-fold
BRCA1 Mut OvarianMutant/WTHR DeficiencyCisplatin>10-fold
PTEN-/- ProstateOften MutantPI3K HyperactivationGemcitabine>8-fold
p53 WT BreastWild-typeNoneDoxorubicin<2-fold (Minimal)
Potentiation Factor: Ratio of IC₅₀ (DNA agent alone) / IC₅₀ (DNA agent + CHK1i) or similar measure of enhanced efficacy.

Structural Evolution from Fragment-Based Screening Hits

The genesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine exemplifies the successful application of fragment-based drug discovery (FBDD) coupled with strategic scaffold morphing to overcome limitations of initial hits. The journey began with the identification of low molecular weight, ligand-efficient fragments through biophysical screening (e.g., SPR, NMR) against CHK1. Early hits included simple bicyclic heterocycles like pyrazolopyridines (e.g., Compound 2, CHK1 IC₅₀ = 1.0 µM) and pyrrolo[2,3-d]pyrimidines, which bound to the hinge region but lacked significant interactions within the interior pocket and suffered from synthetic challenges or suboptimal physicochemical properties [2] [5].

  • Addressing the Interior Pocket Challenge: Initial attempts to derivatize these fragments focused on appending groups to explore the interior pocket. For example, introducing a 3-(3-cyanophenyl) group onto a pyrrolo[2,3-d]pyrimidine core (Compound 5) yielded only modest potency gains (IC₅₀ = 3.2 µM), while a 3-(3-(hydroxymethyl)phenyl) analogue (Compound 6) showed improved activity (IC₅₀ = 0.43 µM) but compromised CHK1/CHK2 selectivity (8-fold) [2]. X-ray crystallography of compound 6 bound to CHK1 revealed the hydroxymethyl group interacting with structured water molecules in the interior pocket, validating the approach but highlighting steric limitations and suboptimal vectoring from the original core [2]. This necessitated a more radical approach: scaffold hopping.

  • Scaffold Morphing to Isoquinolines: To better access the interior pocket and improve synthetic flexibility, researchers pursued scaffold morphing. This led through intermediates like tricyclic pyrimido[2,3-b]azaindoles and N-(pyrazin-2-yl)pyrimidin-4-amines before converging on the 7-azaindole and subsequently the isoquinoline core [2] [5]. The isoquinoline offered several advantages: 1) Improved synthetic tractability for introducing diverse substituents at the 5, 7, and 1-positions; 2) A favorable vector from position 1 (corresponding to the N1 position in azaindoles) for functionalization targeting the ribose pocket (e.g., with the methanamine group); and 3) Positions 5 and 7 projecting optimally towards the interior pocket and solvent-exposed region, respectively. Introduction of bromine at C-5 and chlorine at C-7 proved pivotal. Bromine's size and moderate electronegativity allowed optimal van der Waals contacts and potential halogen bonding with carbonyl oxygens (e.g., backbone of Glu55 or structured waters) in the CHK1 interior pocket lined by Asn59 [2] [5] [10]. Chlorine at C-7, positioned towards the solvent-exposed area, primarily served to modulate lipophilicity (cLogP) and potentially improve metabolic stability without detrimental steric clashes, while also providing a handle for further derivatization via cross-coupling if needed.

  • Optimization of the Ribose Pocket Vector: Concurrently, optimization of the substituent at the 1-position was crucial. Early leads often featured esters or simple alkyl groups projecting into the ribose pocket. Replacing these with an aminomethyl group (-CH₂NH₂) yielded significant benefits. The primary amine could form: 1) A critical hydrogen bond with the side chain carbonyl of Glu91 (or a conserved water molecule nearby) in the ribose pocket; and 2) Potentially engage in charge-enhanced interactions if protonated, improving affinity. This modification significantly enhanced potency (moving IC₅₀ from high nM to low nM range) and contributed favorably to the overall physicochemical profile (improved solubility relative to highly lipophilic alternatives) [2] [10]. The final structure, (5-Bromo-7-chloroisoquinolin-1-yl)methanamine, thus represents the culmination of iterative design cycles involving fragment growing, scaffold hopping, and rational substitution informed by structural biology.

Table 3: Structural Evolution of CHK1 Inhibitors Leading to (5-Bromo-7-chloroisoquinolin-1-yl)methanamine

Scaffold / Representative CompoundKey FeaturesCHK1 IC₅₀Major AdvantagesMajor Limitations
Pyrazolopyridine (e.g., 2)Ethyl ester, Morpholine1.0 µMInitial hit, good LELow potency, poor interior pocket engagement, synthetic challenges
Pyrrolo[2,3-d]pyrimidine (e.g., 6)3-(Hydroxymethyl)phenyl0.43 µMValidated interior pocket H-bondingModerate potency, low CHK1/CHK2 selectivity (8-fold), limited vectors
Tricyclic Pyrimido[2,3-b]azaindoleFused core~0.1-1 µMImproved potencyComplex synthesis, poor solubility
N-(Pyrazin-2-yl)pyrimidin-4-amineBicyclic with linker~0.05-0.5 µMGood potency, new vectorsMetabolic instability (pyrazine?), selectivity issues
7-AzaindoleAnalogous N-positionLow nMHigh potency, good hinge bindingCommercial availability, potential IP
Isoquinoline (Target Compound)5-Br, 7-Cl, 1-CH₂NH₂Low nM (10-50)High potency & selectivity (CHK2/CHK1>20), optimized interior pocket/ribose pocket binding, tractable synthesisPotential for off-target kinase activity requires further profiling

Table 4: Key Interactions of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine within the CHK1 ATP-Binding Site

Region of CHK1Residues / FeaturesCompound Functional GroupInteraction Type
Hinge RegionBackbone NH of Glu85, Backbone C=O of Cys87N atom of Isoquinoline coreEssential H-bond acceptor, H-bond donor
Interior PocketAsn59, Glu55, Lys38-Asp148 salt bridge, Structured Water Network5-Bromo substituentVan der Waals, Potential halogen bonding with C=O (Glu55/water), Displacement/optimization of water network
Ribose PocketGlu91 side chain / Conserved Water1-(Methanamine) (-CH₂NH₂ / -CH₂NH₃⁺)H-bond donation (amine to Glu91 COO⁻ or water), Potential ionic/H-bond (protonated amine with Asp/Asp/Glu)
Solvent-Exposed RegionVariable, near P-loop entrance7-Chloro substituentModulates lipophilicity (cLogP), Minimal steric hindrance, Potential for further modification
Gatekeeper AreaLeu84 (CHK1), Smaller than many kinasesIsoquinoline core C-H atomsFavorable van der Waals packing

List of Compounds Mentioned:

  • (5-Bromo-7-chloroisoquinolin-1-yl)methanamine
  • SAR-020106 (related isoquinoline CHK1 inhibitor)
  • Compound 2 (Pyrazolopyridine lead)
  • Compound 5 (Pyrrolo[2,3-d]pyrimidine with 3-cyanophenyl)
  • Compound 6 (Pyrrolo[2,3-d]pyrimidine with 3-(hydroxymethyl)phenyl)

Properties

Product Name

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine

IUPAC Name

(5-bromo-7-chloroisoquinolin-1-yl)methanamine

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

InChI

InChI=1S/C10H8BrClN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2

InChI Key

INIAOUIMOTXDNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.